Methyl 1-isopropyl-3-methylaziridine-2-carboxylate

Enzymatic resolution Chiral building block synthesis Lipase catalysis

Methyl 1-isopropyl-3-methylaziridine-2-carboxylate (CAS 139092-82-3, molecular formula C₈H₁₅NO₂, MW 157.21 g/mol, IUPAC: methyl 3-methyl-1-propan-2-ylaziridine-2-carboxylate) is an N-alkyl-3-alkyl-substituted aziridine-2-carboxylic acid methyl ester. The compound belongs to the aziridine-2-carboxylate family, a class of strained three-membered N-heterocycles (ring strain ~26–27 kcal/mol) widely employed as synthetic building blocks for α- and β-amino acids, chiral amines, and nitrogen-containing heterocycles.

Molecular Formula C8H15NO2
Molecular Weight 157.213
CAS No. 139092-82-3
Cat. No. B590698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-isopropyl-3-methylaziridine-2-carboxylate
CAS139092-82-3
Synonyms2-Aziridinecarboxylicacid,3-methyl-1-(1-methylethyl)-,methylester(9CI)
Molecular FormulaC8H15NO2
Molecular Weight157.213
Structural Identifiers
SMILESCC1C(N1C(C)C)C(=O)OC
InChIInChI=1S/C8H15NO2/c1-5(2)9-6(3)7(9)8(10)11-4/h5-7H,1-4H3
InChIKeyMTEIUMZJXOJPHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-Isopropyl-3-Methylaziridine-2-Carboxylate (CAS 139092-82-3): Structural Identity and Procurement Baseline


Methyl 1-isopropyl-3-methylaziridine-2-carboxylate (CAS 139092-82-3, molecular formula C₈H₁₅NO₂, MW 157.21 g/mol, IUPAC: methyl 3-methyl-1-propan-2-ylaziridine-2-carboxylate) is an N-alkyl-3-alkyl-substituted aziridine-2-carboxylic acid methyl ester . The compound belongs to the aziridine-2-carboxylate family, a class of strained three-membered N-heterocycles (ring strain ~26–27 kcal/mol) widely employed as synthetic building blocks for α- and β-amino acids, chiral amines, and nitrogen-containing heterocycles [1]. CAS 139092-82-3 represents the stereochemically unspecified (racemic or unresolved) form; the enantiopure trans-(2S,3R) diastereomer is registered under CAS 131389-86-1, and the regioisomer with reversed N/C-3 substitution (methyl 3-isopropyl-1-methylaziridine-2-carboxylate) is CAS 132141-31-2 . The compound is commercially supplied at ≥95% purity for research and pharmaceutical intermediate use [2].

1
Compound Class N-alkyl-3-alkyl aziridine-2-carboxylate building block
2
Stereochemical Form Stereochemically unresolved (racemic); enantiopure trans-(2S,3R) available under CAS 131389-86-1
3
Purity Specification Supplier-reported ≥95%, suitable for synthetic research and intermediate use

Why Methyl 1-Isopropyl-3-Methylaziridine-2-Carboxylate Cannot Be Replaced by Generic Aziridine-2-Carboxylate Analogs


Aziridine-2-carboxylates are not interchangeable commodities; the N-substituent identity, C-3 substitution pattern, ester type, and stereochemistry each exert independent and often non-linear influences on ring-opening regioselectivity, enzymatic resolution efficiency, and downstream product stereochemical integrity [1]. Computational studies demonstrate that N-alkyl substituents modulate the aziridine nitrogen inversion barrier over a range of >10 kcal/mol, directly affecting conformational rigidity and nucleophilic ring-opening kinetics [2]. The 3-methyl substituent on the target compound directs C–N bond cleavage regioselectivity in reductive ring-opening, whereas the analogous 3-aryl-substituted compounds yield competing C–C cleavage products [3]. Furthermore, the N-isopropyl group—being a secondary alkyl substituent—occupies a distinct steric and electronic niche between primary N-alkyl (e.g., N-methyl) and N-aryl or N-acyl activated aziridines, making generic substitution without experimental validation unreliable. The quantitative evidence below details these differentiation dimensions.

N-Substituent Sensitivity: Lipase resolution rate and enantioselectivity (E value) vary strongly with N-substituent; N-isopropyl likely behaves differently from N-benzyl or N-phenylethyl, requiring re-optimization.

Regiochemical Outcome: The 3-methyl group directs exclusive C–N cleavage in reductive ring-opening; a 3-aryl analog would produce ~1:1 C–N/C–C mixtures, complicating purification and reducing yield.

Regioisomer Mismatch: The regioisomer (N-methyl/3-isopropyl, CAS 132141-31-2) places steric bulk at C-3 instead of nitrogen, which may shift ring-opening regioselectivity and stereochemical outcomes.

Quantitative Differentiation Evidence: Methyl 1-Isopropyl-3-Methylaziridine-2-Carboxylate vs. Closest Analogs


N-Substituent Modulation of Lipase-Catalyzed Kinetic Resolution Rate and Enantioselectivity

In lipase-catalyzed ammoniolysis of N-alkyl aziridine-2-carboxylates, the N-substituent identity governs both reaction rate and enantioselectivity (E value). N-Benzyl substrates react approximately 10-fold faster than N-(1′S)-1-phenylethyl substrates, while enantioselectivity ranges from E = 5–7 (N-benzyl, poor) to E > 50 (N-(1′R)- or N-(1′S)-1-phenylethyl, excellent) . Although the target compound's N-isopropyl group was not directly tested in this study, it occupies an intermediate steric volume between N-methyl and N-benzyl, which is expected to confer distinct resolution behavior. The Bucciarelli et al. study confirms that N-substituted methyl aziridine-2-carboxylates can be resolved by Candida cylindracea lipase with good to excellent stereochemical purity, establishing the feasibility of enzymatic routes for accessing enantiopure material [1]. This data underscores that procurement of the correct N-substituted aziridine-2-carboxylate directly determines the accessible resolution strategy and the attainable enantiomeric excess.

Lipase Resolution
Context-dependent
N-Benzyl: E 5–7, fast; N-phenylethyl: E >50, rate varies ~10-fold. N-Isopropyl not tested; predicted intermediate behavior.
N-substituent identity governs enzymatic resolution profile.
Direct data for N-isopropyl missing; empirical validation advised.
Enzymatic resolution Chiral building block synthesis Lipase catalysis

N-Substituent Effect on Aziridine Nitrogen Inversion Barrier and Conformational Rigidity

DFT calculations (B3LYP/6-31+G*) on N-substituted aziridines reveal that the nitrogen inversion barrier varies substantially with N-substituent identity: CHMePh (17.06 kcal/mol), Me (16.97), Bn (16.70), H (16.64), Ph (8.91), and COPh (5.75) [1]. The N-isopropyl group, while not explicitly computed in this study, is structurally most similar to the CHMePh and Me substituents and is expected to exhibit a high inversion barrier in the 16–17 kcal/mol range. This high barrier translates to configurational stability of the pyramidalized aziridine nitrogen at ambient temperature, directly affecting the stereochemical outcome of ring-opening reactions. In contrast, N-acyl-activated aziridines (COPh: 5.75 kcal/mol) undergo rapid nitrogen inversion, leading to different stereochemical profiles in nucleophilic ring-opening [1].

N-Inversion Barrier
Class-level
Predicted ~16–17 kcal/mol (N-alkyl); N-Ph: 8.91, N-COPh: 5.75 kcal/mol (DFT).
High barrier supports configurational stability at nitrogen under ambient conditions.
Class-level inference; N-isopropyl not explicitly computed.
Computational chemistry Aziridine conformational analysis Reactivity prediction

3-Methyl Substituent Directs Exclusive C–N Bond Cleavage in Reductive Ring-Opening, Avoiding Competing C–C Scission

In SmI₂-mediated reductive ring-opening of aziridine-2-carboxylates, the nature of the C-3 substituent dictates the competition between C–N and C–C bond cleavage. Aziridines bearing 3-alkyl substituents (including 3-methyl, as in the target compound) undergo exclusive C–N bond cleavage, yielding β-amino esters as the sole products [1]. In contrast, cis-3-aryl-substituted aziridine-2-carboxylates produce nearly equal mixtures of C–N and C–C cleavage products [1]. The target compound's 3-methyl group therefore ensures predictable, high-yielding access to β-amino acid derivatives without the chromatographic separation burden imposed by regioisomeric mixtures.

Ring-Opening Regioselectivity
Class-level
3-Methyl: exclusive C–N cleavage; cis-3-aryl: ~1:1 C–N/C–C mixture (SmI₂, THF).
3-Alkyl substitution secures predictable β-amino ester formation.
Class-level extrapolation; direct 3-methyl data not isolated.
Regioselective ring-opening β-Amino ester synthesis Samarium diiodide reduction

Regioisomeric Differentiation: N-Isopropyl/3-Methyl vs. N-Methyl/3-Isopropyl Substitution Pattern

The target compound (CAS 139092-82-3, N-isopropyl, 3-methyl) and its regioisomer methyl 3-isopropyl-1-methylaziridine-2-carboxylate (CAS 132141-31-2, N-methyl, 3-isopropyl) share the identical molecular formula (C₈H₁₅NO₂) and molecular weight (157.21 g/mol) but differ in the spatial distribution of steric bulk around the aziridine ring . In the target compound, the bulkier isopropyl group resides on nitrogen, while the smaller methyl group is at C-3; in the regioisomer, this arrangement is reversed . This difference alters the steric environment at both the nucleophilic attack site (C-2/C-3) and the nitrogen lone pair, affecting both the rate and facial selectivity of ring-opening reactions. No published head-to-head reactivity comparison between these two regioisomers is available, but the established sensitivity of aziridine reactivity to C-3 substitution patterns [1] supports the expectation of differential behavior.

Regioisomer Identity
Data to verify
Target: N-iPr, 3-Me; regioisomer CAS 132141-31-2: N-Me, 3-iPr. Same MW, inverted steric bulk placement.
Steric environment differs; may alter nucleophilic attack regioselectivity.
Supplier structural assignment; no direct reactivity comparison published.
Regioisomer comparison Steric environment Synthetic intermediate selection

Methyl Ester as the Minimal Steric Footprint Ester for Downstream Derivatization Flexibility

The methyl ester of the target compound offers the smallest steric footprint among common aziridine-2-carboxylate esters (methyl < ethyl < isopropyl < tert-butyl), facilitating both enzymatic and chemical hydrolysis under milder conditions than bulkier esters [1]. The Bucciarelli enzymatic resolution study specifically employs methyl esters of N-substituted aziridine-2-carboxylates, demonstrating that the methyl ester is compatible with lipase-catalyzed hydrolysis while providing a suitable leaving group for subsequent transformations [1]. In comparison, tert-butyl aziridine-2-carboxylates require acidic deprotection conditions that may compromise the acid-labile aziridine ring. The methyl ester thus offers an optimal balance of stability during ring-opening manipulations and lability for post-synthetic hydrolysis.

Ester Steric Profile
Reported
Methyl ester: minimal steric footprint, compatible with lipase hydrolysis. tert-Butyl esters require acidic cleavage risking ring opening.
Methyl ester offers mild deprotection while preserving aziridine integrity.
Established ester reactivity principles; enzyme study uses methyl substrates.
Ester hydrolysis Synthetic intermediate Protecting group strategy

Recommended Application Scenarios for Methyl 1-Isopropyl-3-Methylaziridine-2-Carboxylate Based on Evidence


Enzymatic Resolution to Enantiopure Aziridine-2-Carboxylate Building Blocks

The N-isopropyl substituent positions this compound as a candidate for lipase-catalyzed kinetic resolution to access enantiopure (2R)- or (2S)-aziridine-2-carboxylates. The Bucciarelli protocol demonstrates that N-substituted methyl aziridine-2-carboxylates can be resolved with good to excellent stereochemical purity using Candida cylindracea lipase [1]. While the N-isopropyl variant was not explicitly tested, the Park et al. study establishes that N-alkyl substitution identity modulates both reaction rate and enantioselectivity (E = 5–7 for N-benzyl; E > 50 for N-phenylethyl) [2], indicating that the N-isopropyl group will confer distinct resolution parameters that must be empirically determined. Procurement of racemic CAS 139092-82-3 for in-house resolution, or alternatively sourcing the pre-resolved enantiopure CAS 131389-86-1, depends on the required enantiomeric excess and scale.

Synthesis of β-Methyl-β-Amino Acid Derivatives via Regioselective Ring-Opening

The 3-methyl substituent on the target compound ensures exclusive C–N bond cleavage in SmI₂-mediated reductive ring-opening, providing access to β-amino esters without contamination from C–C cleavage side products [1]. This is in marked contrast to 3-aryl aziridine-2-carboxylates, which produce nearly 1:1 C–N/C–C product mixtures under identical conditions [1]. The exclusive formation of β-amino esters simplifies purification and maximizes yield, making this compound the preferred choice for synthetic routes targeting β-methyl-substituted β-amino acid scaffolds, which are valuable building blocks for peptidomimetics and conformationally constrained peptide analogs.

Stereospecific Synthesis of Chiral α-Amino Acids and Amino Alcohols

The high predicted N-inversion barrier (~16–17 kcal/mol) of the N-isopropyl aziridine ensures configurational stability at nitrogen under ambient reaction conditions [1]. This enables stereospecific ring-opening with nucleophiles (amines, alcohols, thiols, organometallics) to produce chiral α-amino acid derivatives and amino alcohols with retention or predictable inversion of configuration, depending on the nucleophile and conditions [2]. The methyl ester group facilitates subsequent hydrolysis to the free carboxylic acid or further derivatization to amides, ketones, or aldehydes, providing a versatile entry point for diversity-oriented synthesis of nitrogen-containing chiral scaffolds.

Comparison Studies Requiring Matched N-Isopropyl/3-Methyl Substitution

For structure-activity relationship (SAR) studies exploring the effect of N-alkyl substitution on aziridine-2-carboxylate reactivity or biological activity, CAS 139092-82-3 serves as the specific N-isopropyl/3-methyl reference compound. Its regioisomer (CAS 132141-31-2, N-methyl/3-isopropyl) and the N-benzyl analog (CAS 21384-53-2) provide structurally related comparators that isolate the contribution of the N-substituent to observed reactivity or biological effects [3]. The commercial availability of all three compounds at ≥95% purity supports systematic comparative studies without the confounding variable of in-house synthesis variability.

Application
Selection Property
Validation Focus
Enzymatic resolution to enantiopure building blocks
N-substituent-dependent resolution profile
Enantiomeric excess and reaction rate under lipase conditions
β-Methyl-β-amino ester synthesis via reductive ring-opening
Regioselective C–N cleavage with 3-alkyl substitution
Absence of C–C cleavage side products; β-amino ester yield
Stereospecific synthesis of chiral amines and amino alcohols
High predicted N-inversion barrier (~16-17 kcal/mol)
Stereochemical outcome in nucleophilic ring-opening reactions
SAR studies on N-alkyl substitution effects
Defined N-isopropyl/3-methyl substitution pattern
Comparator consistency; reference compound for regioisomer and analog series
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